Cerberin (2'-acetylneriifolin, CAS 25633-33-4) is a highly potent cardenolide-type cardiac glycoside primarily extracted from the seeds of Cerbera odollam. Structurally characterized by a lipophilic steroid core, a five-membered lactone ring, and a 2'-O-acetylated L-thevetose sugar moiety, it functions as a powerful Na+/K+-ATPase inhibitor[1]. In commercial and research procurement, Cerberin is highly sought after as an essential analytical reference standard for mainstream forensic toxicology workflows and as a specialized bioactive probe in oncology drug discovery. Its unique structural features grant it nanomolar potency against cancer cell lines and dictate specific solubility and handling protocols, distinguishing it from more common cardiac glycosides like digoxin[2].
Procuring generic cardiac glycosides like digoxin as a substitute for Cerberin fundamentally compromises both forensic and pharmacological workflows. In forensic toxicology, standard digoxin immunoassays exhibit unpredictable, non-quantifiable cross-reactivity with Cerberin, frequently resulting in false negatives during Cerbera odollam poisoning investigations [1]. Legally defensible quantification requires pure Cerberin to calibrate LC-MS/MS instruments down to sub-nanogram detection limits [2]. Furthermore, in pharmacological screening, Cerberin’s specific 2'-O-acetylation on its sugar moiety alters its lipophilicity and cellular permeability compared to its deacetylated analog, neriifolin, granting it a >20-fold specific cytotoxic selectivity for cancer cells over normal tissues—a therapeutic window that generic cardenolides cannot replicate[3].
In mainstream forensic laboratory workflows, the reproducible detection of Cerbera odollam toxins relies entirely on the purity-linked usability of specific reference standards. When utilized to calibrate targeted LC-MS/MS systems, pure Cerberin standards guarantee an analytical Limit of Detection (LOD) of 0.15 ng/mL and a Limit of Quantification (LOQ) of 0.6 ng/mL in human serum[1]. Conversely, attempting to substitute this with standard digoxin immunoassays yields unpredictable, non-quantifiable cross-reactivity, leading to irreproducible false negatives [2]. Procurement of high-purity Cerberin is therefore a strict technical prerequisite for legally defensible and reproducible toxicological workflows.
| Evidence Dimension | Analytical Limit of Detection (LOD) and Reproducibility |
| Target Compound Data | 0.15 ng/mL LOD (via LC-MS/MS with pure standard) |
| Comparator Or Baseline | Digoxin Immunoassay (Non-quantifiable / False negative) |
| Quantified Difference | Absolute sub-nanogram quantification vs. unpredictable cross-reactivity |
| Conditions | Human blood serum analysis in forensic workflows |
Forensic and clinical labs must procure pure Cerberin to calibrate LC-MS/MS systems, as generic digoxin panels cannot reliably detect or quantify this specific toxin.
In high-throughput screening workflows, handling generic cardiac glycosides poses challenges due to their narrow therapeutic indices and generalized toxicity. Cerberin overcomes this handling limitation through its specific structural lipophilicity, demonstrating an exceptional therapeutic window. In comparative viability assays, Cerberin exhibits a Growth Inhibition (GI50) of < 90 nM against human cancer cell lines, while maintaining a >20-fold specific cytotoxic selectivity for cancer cells compared to normal cells [1]. This highly favorable safety and selectivity profile makes Cerberin a superior, easier-to-handle scaffold for targeted anti-cancer drug development compared to baseline cardenolides like digoxin.
| Evidence Dimension | Cytotoxic Selectivity (Cancer vs. Normal Cells) |
| Target Compound Data | >20-fold selectivity (GI50 < 90 nM in cancer lines) |
| Comparator Or Baseline | Standard Cardiac Glycosides (Narrow therapeutic index / high baseline toxicity) |
| Quantified Difference | >20-fold improvement in targeted cytotoxicity |
| Conditions | In vitro cell viability assays (e.g., HCT116, HepG2, SKOV-3) |
Pharmaceutical buyers prioritizing safety profiles in oncology screening should select Cerberin over generic cardenolides due to its significantly wider therapeutic window.
Beyond baseline Na+/K+-ATPase inhibition, Cerberin is highly valued as a potent, specific inhibitor of the PI3K/AKT/mTOR signal transduction pathway. In targeted molecular profiling, administration of Cerberin at nanomolar concentrations rapidly depletes critical tumorigenic proteins, including polo-like kinase 1 (PLK-1), c-Myc, and STAT-3, leading to significant G2/M cell cycle arrest and apoptosis [1]. For laboratories mapping AKT/mTOR-dependent apoptotic networks, procuring Cerberin provides a highly specific mechanistic probe that outperforms generic chemical inhibitors in inducing ROS-mediated DNA double-strand breaks.
| Evidence Dimension | Pathway Inhibition Potency |
| Target Compound Data | Complete depletion of PLK-1, c-Myc, and STAT-3 at nanomolar doses |
| Comparator Or Baseline | Generic PI3K/AKT inhibitors (Variable off-target effects) |
| Quantified Difference | Highly targeted cardenolide-driven pathway suppression |
| Conditions | Molecular profiling of human cancer cell lines |
Procuring Cerberin allows researchers to specifically isolate and study cardenolide-induced PI3K/AKT/mTOR pathway collapse in oncology models.
Due to the failure of standard digoxin immunoassays to quantify Cerberin, forensic laboratories must procure pure Cerberin as a primary reference standard. It is essential for calibrating LC-MS/MS and UPLC-MS instruments to achieve the sub-nanogram detection limits (LOD 0.15 ng/mL) required to definitively diagnose and legally document Cerbera odollam poisoning [1].
Cerberin's >20-fold specific cytotoxic selectivity for cancer cells over normal cells makes it a premium candidate for high-throughput oncology screening. It is specifically procured by pharmaceutical labs developing novel, targeted apoptosis inducers that require a wider therapeutic window than traditional cardiac glycosides [2].
For research teams investigating signal transduction, Cerberin serves as a highly potent molecular probe. Its ability to trigger G2/M cell cycle arrest and deplete PLK-1, c-Myc, and STAT-3 at nanomolar concentrations makes it the optimal choice for studying cardenolide-mediated inhibition of the PI3K/AKT/mTOR axis [2].